molecular formula C11H19N3 B13074300 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine

1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine

Cat. No.: B13074300
M. Wt: 193.29 g/mol
InChI Key: VFVBKKQMLMGBFH-UHFFFAOYSA-N
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Description

1-[(4-Methylcyclohexyl)methyl]-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a 1H-imidazol-2-amine core functionalized with a (4-methylcyclohexyl)methyl group at the 1-position. The cyclohexylmethyl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler aromatic or aliphatic analogs.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-[(4-methylcyclohexyl)methyl]imidazol-2-amine

InChI

InChI=1S/C11H19N3/c1-9-2-4-10(5-3-9)8-14-7-6-13-11(14)12/h6-7,9-10H,2-5,8H2,1H3,(H2,12,13)

InChI Key

VFVBKKQMLMGBFH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine typically involves the following steps:

    Formation of the 4-methylcyclohexylmethyl intermediate: This can be achieved through the alkylation of cyclohexane with methyl iodide in the presence of a strong base such as sodium hydride.

    Coupling with imidazole: The intermediate is then reacted with imidazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acid chlorides or anhydrides. A representative example involves reaction with acetyl chloride under mild conditions:

Reaction Conditions

  • Reagents : Acetyl chloride (1.2 eq)

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (2 eq)

  • Temperature : 0–25°C

  • Yield : 82–89%

Product :
N Acetyl 1 4 methylcyclohexyl methyl 1H imidazol 2 amine\text{N Acetyl 1 4 methylcyclohexyl methyl 1H imidazol 2 amine}

Key Findings :

  • Acylation proceeds selectively at the primary amine without affecting the imidazole ring.

  • Steric hindrance from the 4-methylcyclohexyl group slightly reduces reaction rates compared to linear analogs.

Alkylation Reactions

The amine participates in alkylation with alkyl halides or epoxides. Methyl iodide is commonly used:

Reaction Conditions

  • Reagents : Methyl iodide (1.5 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Base : Sodium hydride (NaH, 2 eq)

  • Temperature : 50°C, 6–8 hr

  • Yield : 68–75%

Product :
N Methyl 1 4 methylcyclohexyl methyl 1H imidazol 2 amine\text{N Methyl 1 4 methylcyclohexyl methyl 1H imidazol 2 amine}

Mechanistic Insight :

  • Alkylation proceeds via an SN2S_N2 mechanism, favored by the nucleophilic primary amine .

Nucleophilic Substitution

The imidazole ring’s nitrogen atoms engage in nucleophilic substitution with electrophiles:

Electrophile Conditions Product Yield
Chloroacetyl chlorideDCM, 0°C → RT, 4 hr2-Chloroacetamide derivative76%
Benzyl bromideDMF, K₂CO₃, 60°C, 12 hrN-Benzylated imidazole63%

Notable Observation :

  • Substitution occurs preferentially at the less sterically hindered N1 position of the imidazole ring .

Cyclization Reactions

Intramolecular cyclization is facilitated by transition-metal catalysts. A rhodium-catalyzed hydroamination example:

Reaction Setup

  • Catalyst : [Rh(cod)2]SbF6[Rh(cod)_2]SbF_6 (2 mol%)

  • Ligand : BTPP (4 mol%)

  • Solvent : Toluene

  • Temperature : 100°C, 24 hr

  • Yield : 85%

Product :
Bicyclic pyrrolidine derivative\text{Bicyclic pyrrolidine derivative}

Key Advantages :

  • High regioselectivity (>20:1 linear:branched) due to ligand steric effects .

Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling enables aryl functionalization:

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 90°C, 12 hr

  • Yield : 70–78%

Product :
Biaryl substituted imidazole\text{Biaryl substituted imidazole}

Urea Formation

Reaction with isocyanates generates urea derivatives, critical in medicinal chemistry:

Example :

  • Reagent : trans-4-Methylcyclohexyl isocyanate (1.1 eq)

  • Solvent : Acetone

  • Temperature : 60°C, 2 hr

  • Yield : 91%

Product :
1 4 Methylcyclohexyl methyl N trans 4 methylcyclohexyl urea\text{1 4 Methylcyclohexyl methyl N trans 4 methylcyclohexyl urea}

Applications :

  • Urea derivatives exhibit enhanced binding affinity in receptor-targeted drug design .

Reduction Reactions

The amine group participates in reductive alkylation:

Reaction Protocol

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

  • Carbonyl Source : Formaldehyde (1.5 eq)

  • Solvent : Methanol

  • pH : 6–7 (acetic acid buffer)

  • Yield : 88%

Product :
N N Dimethyl 1 4 methylcyclohexyl methyl 1H imidazol 2 amine\text{N N Dimethyl 1 4 methylcyclohexyl methyl 1H imidazol 2 amine}

Comparative Reactivity Table

Reaction Type Key Reagents Conditions Yield Range
AcylationAcetyl chlorideDCM, 25°C82–89%
AlkylationMethyl iodideTHF, 50°C68–75%
Suzuki CouplingAryl boronic acidDioxane, 90°C70–78%
Urea FormationCyclohexyl isocyanateAcetone, 60°C91%

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of drugs aimed at treating conditions such as cancer and autoimmune diseases.

Case Study: IL-17A Modulators

A patent (WO2021239745A1) describes compounds that include 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine as IL-17A modulators. These compounds demonstrate efficacy in treating chronic inflammatory diseases, including chronic myeloid leukemia and other hematologic neoplasms. The modulation of IL-17A is crucial as it plays a significant role in inflammatory responses and autoimmune conditions .

Biological Research Applications

Biological Activity

Research indicates that 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine may serve as a ligand for various biological receptors. Its ability to modulate receptor activity can lead to insights into cellular signaling pathways.

Materials Science Applications

Synthesis of Novel Materials

In materials science, 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine is utilized as a building block for synthesizing novel polymers and materials. Its unique structure allows for the development of materials with specific properties such as increased thermal stability or enhanced mechanical strength.

Data Table: Properties of Synthesized Materials

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
Chemical ResistanceExcellent

Mechanism of Action

The mechanism of action of 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine with structurally related imidazole derivatives:

Compound Name Substituent at 1-Position Molecular Formula Key Properties/Applications Reference ID
1-[(6-Chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine (Imidacloprid-guanidine-olefin) (6-Chloro-3-pyridinyl)methyl C₉H₁₀ClN₅ Metabolite of imidacloprid; moderate soil mobility
1-(4-Methoxybenzyl)-1H-imidazol-2-amine 4-Methoxybenzyl C₁₁H₁₃N₃O Enhanced solubility due to methoxy group; potential pharmacological activity
1-[(2-Fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride 2-Fluorobenzyl C₁₀H₁₁FN₃·HCl Halogenated derivative; increased binding affinity in receptor studies
1-[(4-Bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride 4-Bromobenzyl C₁₀H₁₁BrN₃·HCl High lipophilicity; used in coordination chemistry
1-[(4-Methylcyclohexyl)methyl]-1H-imidazol-2-amine (4-Methylcyclohexyl)methyl C₁₁H₁₉N₃ Predicted high lipophilicity; steric hindrance may reduce enzymatic degradation

Key Differences and Implications

Methoxybenzyl analogs (e.g., 1-(4-methoxybenzyl)-1H-imidazol-2-amine) exhibit improved solubility due to polar methoxy groups, a feature absent in the target compound .

Environmental Behavior: Imidacloprid metabolites, such as 1-[(6-chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine, demonstrate moderate soil sorption (Freundlich Kf values: 0.5–2.1), influenced by the chloro-pyridinyl group’s polarity .

Biological Activity :

  • Fluorinated and brominated benzyl derivatives (e.g., 1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine) show enhanced receptor binding due to halogen-mediated electronic effects . The cyclohexylmethyl group’s steric bulk may limit interactions with certain enzymatic targets.

Synthetic Accessibility :

  • Chlorination and nucleophilic substitution reactions are common for synthesizing benzyl/heteroaryl imidazoles (e.g., Scheme 1 in ) . The cyclohexylmethyl substituent may require more complex alkylation strategies, such as Grignard or Friedel-Crafts reactions.

Biological Activity

1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine, a derivative of imidazole, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine is C12H18N2, with a molecular weight of approximately 190.29 g/mol. The synthesis typically involves the reaction of 4-methylcyclohexylmethylamine with appropriate reagents under controlled conditions to yield the desired imidazole derivative. Various synthetic methods have been explored to optimize yield and purity.

Biological Activity Overview

Research indicates that 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The mechanism is believed to involve inhibition of crucial enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH) in Mtb, which is essential for purine biosynthesis .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis. Further investigations are needed to elucidate its efficacy against specific cancer cell lines.

The biological activity of 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits IMPDH, which disrupts nucleotide synthesis in bacterial cells. This inhibition leads to impaired growth and survival of pathogens like Mtb .
  • Cellular Interaction : The imidazole ring allows for hydrogen bonding with biological macromolecules, influencing their structure and function. This interaction may modulate enzyme activity and receptor signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialMycobacterium tuberculosisInhibition of growth (MIC = 0.8 µg/mL)
AnticancerVarious cancer cell linesInduction of apoptosis (specific lines under investigation)
Enzyme InhibitionIMPDHIC50 = 0.084 µM

Case Study: Antimicrobial Efficacy Against Mtb

In a study examining the compound's efficacy against M. tuberculosis, it was found that 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine displayed significant inhibitory activity with a minimum inhibitory concentration (MIC) as low as 0.8 µg/mL. This suggests strong potential for development as an anti-tubercular agent .

Case Study: Anticancer Potential

Further investigations into the anticancer properties revealed that the compound could induce apoptosis in certain cancer cell lines. While specific mechanisms are still being explored, initial results indicate that it may affect pathways related to cell cycle regulation and programmed cell death .

Q & A

Q. What experimental methods are recommended for studying the sorption-desorption behavior of 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine in soils?

The batch equilibration technique is widely used to quantify sorption coefficients. Data are typically fitted to the Freundlich equation (logS=logKf+nlogC\log S = \log K_f + n \log C), where KfK_f represents the sorption capacity and nn indicates nonlinearity. Ensure soil samples are homogenized and pre-equilibrated to avoid artifacts. For desorption studies, sequential extraction with background electrolyte solutions can reveal hysteresis effects. Environmental factors (pH, organic carbon content) must be controlled, as they significantly influence sorption dynamics .

Q. How can researchers optimize the synthesis of 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine?

A multi-step approach involving cyclization, hydrolysis, and methylation is common. For example, cyclization of precursors like 4-(1H-benzo[d]imidazol-2-yl)benzenamide under reflux with appropriate catalysts (e.g., acetic acid) can yield intermediates. Methylation via nucleophilic substitution (e.g., methyl iodide in DMF) requires careful temperature control (~0–5°C) to minimize byproducts. Purity is confirmed via HPLC and NMR. Scale-up challenges include maintaining yield consistency; fractional crystallization or column chromatography may be needed to isolate the target compound .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm regioselectivity. For example, imidazole ring protons resonate at δ 6.5–7.5 ppm, while cyclohexyl methyl groups appear as singlets near δ 1.0–1.5 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects fragmentation patterns.
  • FT-IR : Peaks at ~3200–3400 cm1^{-1} indicate amine stretching, while C=N bonds in imidazole rings absorb near 1600 cm1^{-1} .

Advanced Research Questions

Q. How can researchers resolve contradictions in sorption data across different soil types?

Discrepancies in KfK_f values often arise from soil organic carbon (OC) variability. Normalize data using Kfoc=Kf/%OCK_{f-oc} = K_f / \%OC to compare across soils. For instance, in tropical soils with low OC (<1.5%), KfocK_{f-oc} for imidazole derivatives ranges from 200–3200, reflecting metabolite polarity differences. Advanced modeling (e.g., partial least squares regression) can disentangle OC, clay content, and pH effects. Validate with field-aged soils to account for long-term degradation .

Q. What strategies mitigate unexpected byproduct formation during synthesis?

Byproducts like 2,6-diphenyl-1H-imidazo[1,2-a]imidazole ( ) arise from competing pathways. Mitigation strategies include:

  • Kinetic Control : Lower reaction temperatures (<50°C) to favor the target pathway.
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity.
  • In Situ Monitoring : Employ LC-MS to detect intermediates early. Computational tools (e.g., DFT calculations) predict thermodynamic favorability of pathways .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Modify the cyclohexylmethyl group to alter lipophilicity and bioavailability. For example:

  • Electron-Withdrawing Substituents (e.g., -NO2_2) enhance hydrogen bonding with target enzymes.
  • Bulkier Groups (e.g., aryl substitutions) improve binding pocket occupancy.
    Assay derivatives against relevant targets (e.g., cancer cell lines) and correlate IC50_{50} values with computed descriptors (logP, polar surface area) .

Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?

Single-crystal X-ray diffraction with SHELXL ( ) is ideal. Key steps:

  • Crystal Growth : Use vapor diffusion (e.g., dichloromethane/hexane) to obtain high-quality crystals.
  • Data Collection : Optimize resolution (<0.8 Å) for accurate electron density maps.
  • Refinement : Apply restraints for disordered cyclohexyl groups. Validate with R1_1 < 5% and wR2_2 < 10% .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis?

  • Solvent Optimization : Switch from THF to DMF for better solubility of intermediates.
  • Catalyst Recycling : Immobilize catalysts (e.g., silica-supported Pd) to reduce costs.
  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer, enhancing reproducibility .

Q. What analytical approaches differentiate metabolites in environmental samples?

  • LC-MS/MS : Use multiple reaction monitoring (MRM) for selective detection. For example, monitor transitions like m/z 255 → 209 for the parent compound and m/z 211 → 165 for metabolites.
  • Isotope Labeling : 13C^{13}C-labeled analogs track degradation pathways in soil microcosms .

Data Interpretation

Q. How should hysteresis in desorption isotherms be interpreted?

Hysteresis (desorption KfK_f > sorption KfK_f) suggests irreversible binding or pore trapping. Conduct sequential desorption cycles to distinguish kinetic vs. thermodynamic effects. Pair with SEM-EDS to visualize soil pore structures .

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